molecular formula C18H28N4O3 B7347667 N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

Numéro de catalogue B7347667
Poids moléculaire: 348.4 g/mol
Clé InChI: SROSJBDCXQEQFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases.

Mécanisme D'action

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. This results in the suppression of T-cell activation and the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. The specificity of this compound for JAK3 over other JAK family members is thought to be due to its unique binding interactions with the JAK3 ATP-binding site.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce disease activity in preclinical and clinical studies of various autoimmune diseases. In rheumatoid arthritis, for example, treatment with this compound has been shown to reduce joint inflammation and damage, improve physical function, and reduce the need for concomitant medications such as corticosteroids. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. Its specificity for JAK3 over other JAK family members allows for the selective modulation of JAK3-dependent signaling pathways, without affecting other JAK-dependent pathways. However, the use of this compound in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

For research on N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide include the development of more potent and selective JAK3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of its use in combination with other immunomodulatory agents. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in various patient populations.

Méthodes De Synthèse

The synthesis of N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-(pyrazin-2-ylamino)cyclohexanone with 2-(4-hydroxyoxan-4-yl)ethylamine, followed by the protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 1-bromo-3-chloropropane to give the final product, which is deprotected to yield this compound.

Applications De Recherche Scientifique

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 plays a key role in the activation of immune cells and the production of pro-inflammatory cytokines, and its inhibition by this compound has been shown to reduce disease activity and improve clinical outcomes.

Propriétés

IUPAC Name

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c23-17(21-8-5-18(24)6-11-25-12-7-18)14-1-3-15(4-2-14)22-16-13-19-9-10-20-16/h9-10,13-15,24H,1-8,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROSJBDCXQEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2(CCOCC2)O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.